Cas no 91340-38-4 (3-(2-Methoxyphenoxy)propylmethylamine)

3-(2-Methoxyphenoxy)propylmethylamine 化学的及び物理的性質
名前と識別子
-
- 3-(2-Methoxyphenoxy)-N-methylpropan-1-amine
- [3-(2-Methoxy-phenoxy)-propyl]-methyl-amine
- 3-(2-methoxyphenoxy)-N-methyl-1-propanamine(SALTDATA: HCl)
- [3-(2-methoxyphenoxy)propyl](methyl)amine
- [3-(2-Methoxyphenoxy)propyl]-methylamine
- 91340-38-4
- DTXSID10424556
- SCHEMBL7060492
- EN300-69527
- CCG-296280
- 3-(2-METHOXYPHENOXY)-N-METHYL-1-PROPANAMINE
- AKOS000302601
- Z364247240
- 3-(2-Methoxyphenoxy)propylmethylamine
-
- MDL: MFCD08056148
- インチ: InChI=1S/C11H17NO2/c1-12-8-5-9-14-11-7-4-3-6-10(11)13-2/h3-4,6-7,12H,5,8-9H2,1-2H3
- InChIKey: NAEGOUYWCNHQGW-UHFFFAOYSA-N
- ほほえんだ: CNCCCOC1=CC=CC=C1OC
計算された属性
- せいみつぶんしりょう: 195.12600
- どういたいしつりょう: 195.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 30.5Ų
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 291.0±20.0 °C at 760 mmHg
- フラッシュポイント: 118.3±11.2 °C
- PSA: 30.49000
- LogP: 2.07440
- じょうきあつ: 0.0±0.6 mmHg at 25°C
3-(2-Methoxyphenoxy)propylmethylamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(2-Methoxyphenoxy)propylmethylamine 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
3-(2-Methoxyphenoxy)propylmethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-69527-1.0g |
[3-(2-methoxyphenoxy)propyl](methyl)amine |
91340-38-4 | 95.0% | 1.0g |
$68.0 | 2025-02-20 | |
1PlusChem | 1P006O8I-250mg |
3-(2-METHOXYPHENOXY)-N-METHYL-1-PROPANAMINE |
91340-38-4 | 95% | 250mg |
$95.00 | 2025-02-21 | |
A2B Chem LLC | AD10546-50mg |
[3-(2-Methoxyphenoxy)propyl](methyl)amine |
91340-38-4 | 95% | 50mg |
$55.00 | 2024-07-18 | |
A2B Chem LLC | AD10546-1g |
[3-(2-Methoxyphenoxy)propyl](methyl)amine |
91340-38-4 | 95% | 1g |
$107.00 | 2024-07-18 | |
1PlusChem | 1P006O8I-2.5g |
3-(2-METHOXYPHENOXY)-N-METHYL-1-PROPANAMINE |
91340-38-4 | 95% | 2.5g |
$197.00 | 2024-04-20 | |
1PlusChem | 1P006O8I-10g |
3-(2-METHOXYPHENOXY)-N-METHYL-1-PROPANAMINE |
91340-38-4 | 95% | 10g |
$497.00 | 2023-12-15 | |
A2B Chem LLC | AD10546-2.5g |
[3-(2-Methoxyphenoxy)propyl](methyl)amine |
91340-38-4 | 95% | 2.5g |
$155.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846103-5g |
[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine |
91340-38-4 | 98% | 5g |
¥4234.00 | 2024-04-25 | |
Enamine | EN300-69527-2.5g |
[3-(2-methoxyphenoxy)propyl](methyl)amine |
91340-38-4 | 95.0% | 2.5g |
$114.0 | 2025-02-20 | |
Enamine | EN300-69527-0.1g |
[3-(2-methoxyphenoxy)propyl](methyl)amine |
91340-38-4 | 95.0% | 0.1g |
$24.0 | 2025-02-20 |
3-(2-Methoxyphenoxy)propylmethylamine 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871
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4. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
3-(2-Methoxyphenoxy)propylmethylamineに関する追加情報
Research Brief on 3-(2-Methoxyphenoxy)propylmethylamine (CAS: 91340-38-4): Recent Advances and Applications
3-(2-Methoxyphenoxy)propylmethylamine (CAS: 91340-38-4) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential as a bioactive molecule, particularly in the context of neurotransmitter modulation and drug development. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in medicine.
A 2023 study published in the Journal of Medicinal Chemistry investigated the structural optimization of 3-(2-Methoxyphenoxy)propylmethylamine to enhance its binding affinity for serotonin and dopamine receptors. The research team employed computational docking simulations followed by in vitro assays, revealing that subtle modifications to the methoxy and propylamine groups could significantly alter receptor selectivity. These findings open new avenues for designing targeted therapies for neurological disorders.
In the realm of synthetic chemistry, advances have been made in the scalable production of 91340-38-4. A recent patent application (WO2023056789) describes an improved synthetic route with higher yield (82%) and reduced environmental impact compared to traditional methods. The new process utilizes green chemistry principles, including catalyst recycling and aqueous workup, making it more sustainable for industrial-scale production.
Pharmacokinetic studies of 3-(2-Methoxyphenoxy)propylmethylamine have yielded important insights. Research presented at the 2024 American Chemical Society meeting demonstrated favorable blood-brain barrier penetration in rodent models, with a brain-to-plasma ratio of 3.2:1. The compound showed a half-life of approximately 4.5 hours, suggesting potential for once-daily dosing in clinical applications.
Emerging therapeutic applications are particularly exciting. A preclinical study in Molecular Psychiatry (2024) reported that 91340-38-4 exhibits neuroprotective effects in models of Parkinson's disease, reducing dopaminergic neuron loss by 38% compared to controls. The compound appears to work through multiple mechanisms, including antioxidant activity and modulation of mitochondrial function.
Safety profiling remains an active area of investigation. Recent toxicology studies in non-human primates indicate that 3-(2-Methoxyphenoxy)propylmethylamine has a favorable safety margin at therapeutic doses, with no observed cardiotoxicity at concentrations up to 10 μM. However, researchers caution that further studies are needed to fully characterize potential off-target effects before clinical translation.
The compound's versatility is further highlighted by its use as a chemical probe. A Nature Chemical Biology publication (2023) detailed how 91340-38-4 serves as a valuable tool for studying trace amine-associated receptor (TAAR) signaling pathways. This application has provided new insights into the molecular basis of monoamine neurotransmission and related psychiatric conditions.
Looking forward, several pharmaceutical companies have included derivatives of 3-(2-Methoxyphenoxy)propylmethylamine in their pipelines for mood disorders and neurodegenerative diseases. Industry analysts predict that optimized versions of this scaffold may enter Phase I clinical trials within the next 2-3 years, pending completion of IND-enabling studies.
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